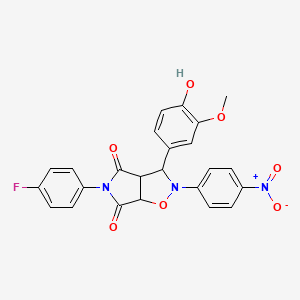
C24H18FN3O7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C24H18FN3O7 is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C24H18FN3O7 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using catalysts like palladium or copper to facilitate the formation of the desired bonds.
Functional Group Modifications: The final step involves the modification of functional groups to achieve the desired chemical structure. This may include reactions like fluorination, nitration, or hydroxylation.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like chromatography and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C24H18FN3O7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
C24H18FN3O7: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry: Employed in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which C24H18FN3O7 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that lead to physiological responses.
DNA Interaction: The compound can interact with DNA, potentially affecting gene expression and cellular replication.
Comparaison Avec Des Composés Similaires
C24H18FN3O7: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other fluorinated organic molecules, nitrogen-containing heterocycles, and polyfunctional aromatic compounds.
Uniqueness: The presence of specific functional groups, such as fluorine and multiple oxygen-containing groups, distinguishes from other compounds. Its unique combination of properties makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C24H18FN3O7 |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H18FN3O7/c1-34-19-12-13(2-11-18(19)29)21-20-22(35-27(21)16-7-9-17(10-8-16)28(32)33)24(31)26(23(20)30)15-5-3-14(25)4-6-15/h2-12,20-22,29H,1H3 |
Clé InChI |
HZOKNNUDXLLVKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC=C(C=C5)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


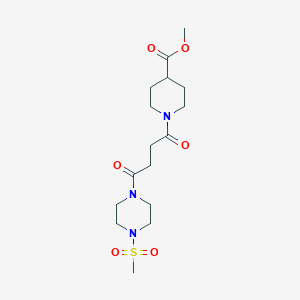


![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
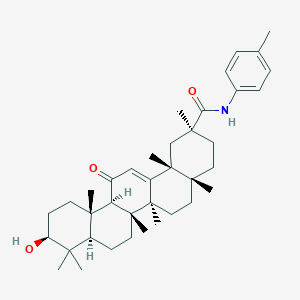
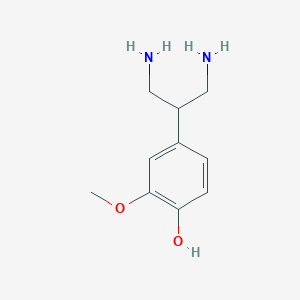
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
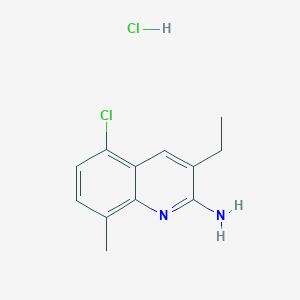

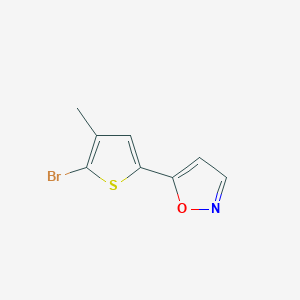

![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
